![molecular formula C14H21BrO B13161390 {[(5-Bromo-4,4-dimethylpentyl)oxy]methyl}benzene](/img/structure/B13161390.png)
{[(5-Bromo-4,4-dimethylpentyl)oxy]methyl}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[(5-Bromo-4,4-dimethylpentyl)oxy]methyl}benzene is an organic compound with the molecular formula C14H21BrO It is characterized by a benzene ring substituted with a bromine atom and a 4,4-dimethylpentyl group linked through an oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(5-Bromo-4,4-dimethylpentyl)oxy]methyl}benzene typically involves the following steps:
Bromination: The starting material, 4,4-dimethylpentanol, is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to yield 5-bromo-4,4-dimethylpentanol.
Etherification: The brominated product is then reacted with benzyl alcohol in the presence of a base such as potassium carbonate (K2CO3) to form the desired ether compound, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Substitution Reactions: The bromine atom in {[(5-Bromo-4,4-dimethylpentyl)oxy]methyl}benzene can undergo nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) and potassium iodide (KI).
Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromine atom can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of {[(5-Iodo-4,4-dimethylpentyl)oxy]methyl}benzene.
Oxidation: Formation of 4,4-dimethylpentanoic acid or 4,4-dimethylpentanone.
Reduction: Formation of {[(4,4-dimethylpentyl)oxy]methyl}benzene.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: {[(5-Bromo-4,4-dimethylpentyl)oxy]methyl}benzene serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Biology
Biochemical Studies: The compound is used in biochemical studies to investigate the effects of brominated organic compounds on biological systems.
Medicine
Drug Development: It is explored as a potential lead compound in the development of new drugs due to its unique structural properties.
Industry
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of {[(5-Bromo-4,4-dimethylpentyl)oxy]methyl}benzene involves its interaction with specific molecular targets. The bromine atom can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and receptor binding.
類似化合物との比較
Similar Compounds
- {[(5-Chloro-4,4-dimethylpentyl)oxy]methyl}benzene
- {[(5-Iodo-4,4-dimethylpentyl)oxy]methyl}benzene
- {[(5-Fluoro-4,4-dimethylpentyl)oxy]methyl}benzene
Uniqueness
{[(5-Bromo-4,4-dimethylpentyl)oxy]methyl}benzene is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in research and industry.
特性
分子式 |
C14H21BrO |
|---|---|
分子量 |
285.22 g/mol |
IUPAC名 |
(5-bromo-4,4-dimethylpentoxy)methylbenzene |
InChI |
InChI=1S/C14H21BrO/c1-14(2,12-15)9-6-10-16-11-13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3 |
InChIキー |
YJVJJUIVKVCCNH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCCOCC1=CC=CC=C1)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


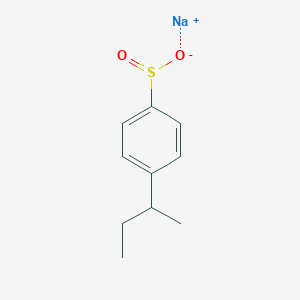
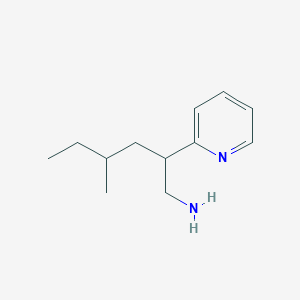
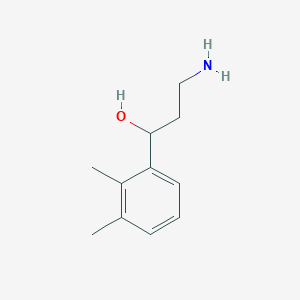
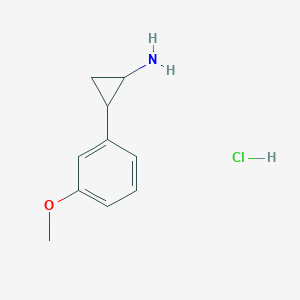
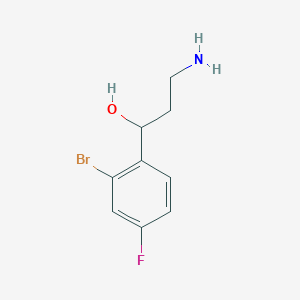

![Spiro[4.5]decane-6-sulfonyl chloride](/img/structure/B13161339.png)
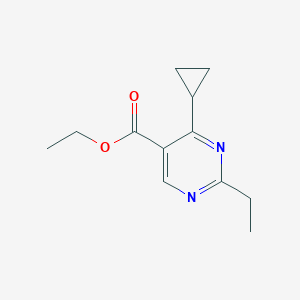
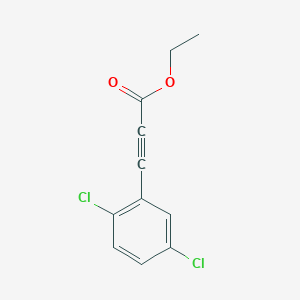


![1-[1-(Methylamino)cyclopentyl]prop-2-yn-1-one](/img/structure/B13161396.png)
![Ethyl 2-amino-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carboxylate](/img/structure/B13161398.png)

